molecular formula C11H8F3NO B8224323 8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one

8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B8224323
M. Wt: 227.18 g/mol
InChI Key: SUEQDBINYVFZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 8th position and a trifluoromethyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-8-methyl-5-(trifluoromethyl)quinoline with a suitable nucleophile to form the desired quinolinone structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The exact mechanism of action for 8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison: 8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both a methyl and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, lipophilicity, and potential for diverse chemical modifications.

Properties

IUPAC Name

8-methyl-5-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-2-4-8(11(12,13)14)7-3-5-9(16)15-10(6)7/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEQDBINYVFZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(F)(F)F)C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.